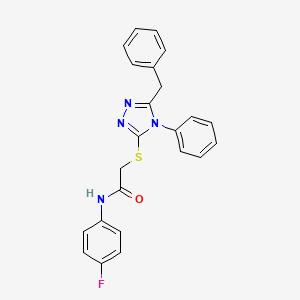

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

CAS No.:

Cat. No.: VC8510953

Molecular Formula: C23H19FN4OS

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H19FN4OS |

|---|---|

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | 2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C23H19FN4OS/c24-18-11-13-19(14-12-18)25-22(29)16-30-23-27-26-21(15-17-7-3-1-4-8-17)28(23)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,25,29) |

| Standard InChI Key | JKMQGPBPQLKMCD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |

Introduction

The compound 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule featuring a 1,2,4-triazole ring, a benzyl group, a phenyl group, and a thioether linkage connecting the triazole to an acetamide moiety with a fluorophenyl substituent. Despite the lack of specific information on this exact compound in the provided sources, related compounds share similar structural features and potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Synthesis and Preparation

The synthesis of compounds with similar structures often involves multiple steps, including the formation of the triazole ring and the attachment of the thioether linkage to the acetamide moiety. For example, the synthesis of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Biological Activities and Applications

Compounds with similar structures to 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide have shown potential in medicinal chemistry, particularly in antimicrobial and anticancer research. They may interact with biological targets such as enzymes or receptors within cellular pathways, potentially inhibiting specific enzymes involved in cell signaling or microbial growth .

Data Table: Comparison of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume